molecular formula C13H12O2 B13600976 1-(5-(P-tolyl)furan-2-yl)ethan-1-one

1-(5-(P-tolyl)furan-2-yl)ethan-1-one

Cat. No.: B13600976
M. Wt: 200.23 g/mol
InChI Key: HNDUDCBPJVAPTQ-UHFFFAOYSA-N
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Description

1-(5-(P-tolyl)furan-2-yl)ethan-1-one is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a p-tolyl group at the 5-position and an ethanone group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(P-tolyl)furan-2-yl)ethan-1-one typically involves the reaction of 5-(P-tolyl)furan-2-carbaldehyde with an appropriate acetylating agent under controlled conditions. One common method involves the use of acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out at room temperature, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(5-(P-tolyl)furan-2-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Comparison with Similar Compounds

    1-(Furan-2-yl)ethanone: This compound is similar in structure but lacks the p-tolyl group.

    2-Chloro-1-(p-tolyl)ethan-1-one: This compound has a similar structure but contains a chlorine atom.

Uniqueness: 1-(5-(P-tolyl)furan-2-yl)ethan-1-one is unique due to the presence of both the furan ring and the p-tolyl group, which confer specific chemical and biological properties.

Properties

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

1-[5-(4-methylphenyl)furan-2-yl]ethanone

InChI

InChI=1S/C13H12O2/c1-9-3-5-11(6-4-9)13-8-7-12(15-13)10(2)14/h3-8H,1-2H3

InChI Key

HNDUDCBPJVAPTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)C(=O)C

Origin of Product

United States

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